N'-[(E)-(7-methoxy-1,3-benzodioxol-5-yl)methylidene]-4-(methoxymethyl)-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide
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Overview
Description
N’-[(E)-(7-methoxy-1,3-benzodioxol-5-yl)methylidene]-4-(methoxymethyl)-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzodioxole ring, a pyrrole moiety, and a thieno[2,3-b]pyridine core, making it an interesting subject for chemical and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(7-methoxy-1,3-benzodioxol-5-yl)methylidene]-4-(methoxymethyl)-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide typically involves multiple steps:
Formation of the Thieno[2,3-b]pyridine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Pyrrole Moiety: This can be achieved through a coupling reaction, such as a Suzuki or Heck coupling, using palladium catalysts.
Attachment of the Benzodioxole Ring: This step may involve a condensation reaction with a benzodioxole derivative.
Final Assembly: The final compound is assembled through a series of condensation and substitution reactions, often under reflux conditions with appropriate solvents like ethanol or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and pyrrole moieties.
Reduction: Reduction reactions can target the carbonyl groups present in the structure.
Substitution: The benzodioxole and pyridine rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, the compound may serve as a probe to study enzyme interactions and cellular pathways. Its structural features make it a candidate for binding studies with various biomolecules.
Medicine
Medically, the compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, anti-cancer, or antimicrobial activities. Its ability to interact with specific molecular targets makes it a promising candidate for drug development.
Industry
In the industrial sector, the compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N’-[(E)-(7-methoxy-1,3-benzodioxol-5-yl)methylidene]-4-(methoxymethyl)-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into binding sites, where it can modulate the activity of these targets. This modulation can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N’-[(E)-(7-methoxy-1,3-benzodioxol-5-yl)methylidene]-4-(methoxymethyl)-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide: shares similarities with other benzodioxole and thieno[2,3-b]pyridine derivatives.
Benzodioxole Derivatives: Compounds like piperonyl butoxide, which is used as a pesticide synergist.
Thieno[2,3-b]pyridine Derivatives: Compounds such as thienopyridine antiplatelet agents (e.g., clopidogrel).
Uniqueness
What sets N’-[(E)-(7-methoxy-1,3-benzodioxol-5-yl)methylidene]-4-(methoxymethyl)-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide apart is its combination of structural elements, which confer unique chemical and biological properties. This combination allows for a broader range of interactions and applications compared to its individual components or similar compounds.
This detailed overview provides a comprehensive understanding of N’-[(E)-(7-methoxy-1,3-benzodioxol-5-yl)methylidene]-4-(methoxymethyl)-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C24H22N4O5S |
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Molecular Weight |
478.5 g/mol |
IUPAC Name |
N-[(E)-(7-methoxy-1,3-benzodioxol-5-yl)methylideneamino]-4-(methoxymethyl)-6-methyl-3-pyrrol-1-ylthieno[2,3-b]pyridine-2-carboxamide |
InChI |
InChI=1S/C24H22N4O5S/c1-14-8-16(12-30-2)19-20(28-6-4-5-7-28)22(34-24(19)26-14)23(29)27-25-11-15-9-17(31-3)21-18(10-15)32-13-33-21/h4-11H,12-13H2,1-3H3,(H,27,29)/b25-11+ |
InChI Key |
KDNORUZGQCGOHZ-OPEKNORGSA-N |
Isomeric SMILES |
CC1=CC(=C2C(=C(SC2=N1)C(=O)N/N=C/C3=CC4=C(C(=C3)OC)OCO4)N5C=CC=C5)COC |
Canonical SMILES |
CC1=CC(=C2C(=C(SC2=N1)C(=O)NN=CC3=CC4=C(C(=C3)OC)OCO4)N5C=CC=C5)COC |
Origin of Product |
United States |
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